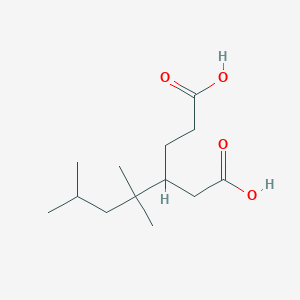
3-(2,4-Dimethylpentan-2-yl)hexanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,4-Dimethylpentan-2-yl)hexanedioic acid is an organic compound with a complex structure It is characterized by a hexanedioic acid backbone with a 2,4-dimethylpentan-2-yl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dimethylpentan-2-yl)hexanedioic acid typically involves multi-step organic reactions. One common method includes the alkylation of hexanedioic acid derivatives with 2,4-dimethylpentan-2-yl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve catalytic processes to enhance yield and efficiency. The use of transition metal catalysts, such as palladium or nickel, can be employed to catalyze the coupling reactions. Additionally, continuous flow reactors may be utilized to optimize reaction conditions and scale up production.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2,4-Dimethylpentan-2-yl)hexanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur, where the 2,4-dimethylpentan-2-yl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
3-(2,4-Dimethylpentan-2-yl)hexanedioic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be utilized in the study of metabolic pathways and enzyme interactions.
Industry: It may be used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 3-(2,4-Dimethylpentan-2-yl)hexanedioic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dimethylpentane: A hydrocarbon with a similar alkyl chain but lacking the hexanedioic acid functionality.
Hexanedioic acid: A simpler dicarboxylic acid without the 2,4-dimethylpentan-2-yl substituent.
2,4-Dimethyl-3-pentanol: An alcohol with a similar alkyl chain but different functional groups.
Uniqueness
3-(2,4-Dimethylpentan-2-yl)hexanedioic acid is unique due to its combination of a hexanedioic acid backbone and a 2,4-dimethylpentan-2-yl substituent. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
88438-11-3 |
|---|---|
Formule moléculaire |
C13H24O4 |
Poids moléculaire |
244.33 g/mol |
Nom IUPAC |
3-(2,4-dimethylpentan-2-yl)hexanedioic acid |
InChI |
InChI=1S/C13H24O4/c1-9(2)8-13(3,4)10(7-12(16)17)5-6-11(14)15/h9-10H,5-8H2,1-4H3,(H,14,15)(H,16,17) |
Clé InChI |
OVFVGVIAZYIGLL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(C)(C)C(CCC(=O)O)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


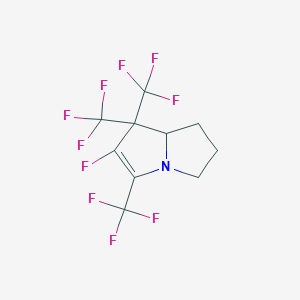
![N-[(Furan-2-yl)methyl]imidazo[1,2-a]pyrimidin-5-amine](/img/structure/B14398771.png)
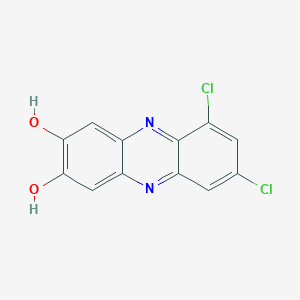
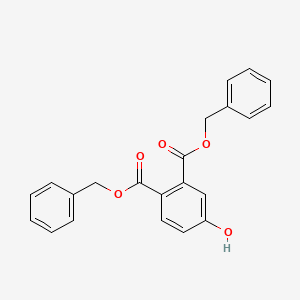
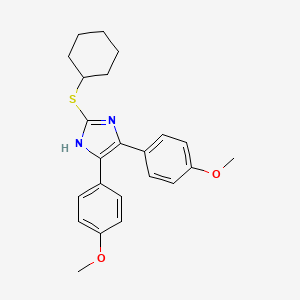
![1,2,6-Trimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14398815.png)

![5-[4-(4-Chlorophenoxy)butyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14398822.png)

![1-{[Dichloro(fluoro)methyl]sulfanyl}-4-(pyridin-4-yl)-1H-pyrrole-3-carbonitrile](/img/structure/B14398837.png)
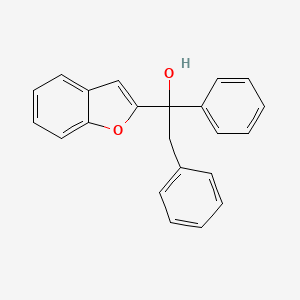
![3-[(2-Nitrobenzoyl)oxy]benzoic acid](/img/structure/B14398853.png)


